4-(Trifluorometil)-1H-pirazol-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

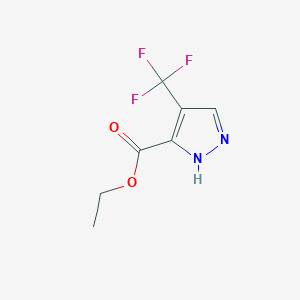

1H-Pyrazole-3-carboxylic acid, 4-(trifluoromethyl)-, ethyl ester is a useful research compound. Its molecular formula is C7H7F3N2O2 and its molecular weight is 208.14. The purity is usually 95%.

BenchChem offers high-quality 1H-Pyrazole-3-carboxylic acid, 4-(trifluoromethyl)-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-3-carboxylic acid, 4-(trifluoromethyl)-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Key Role in Agrochemicals:

- This compound is a crucial intermediate in the synthesis of various agrochemicals, especially herbicides and fungicides. Its incorporation into these products enhances crop protection and increases agricultural yields .

Case Study:

- A study demonstrated the efficacy of formulations containing this compound in controlling specific weed species while minimizing environmental impact. The results indicated a significant reduction in weed biomass compared to untreated controls.

Pharmaceutical Development

Targeting Biological Pathways:

- In pharmaceutical research, 1H-pyrazole derivatives have been explored for their potential to modulate specific biological pathways, leading to the development of novel therapeutics with improved efficacy and reduced side effects .

Case Study:

- Research published in the International Journal of Pharmaceutical Sciences highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The study compared its effects with established anti-inflammatory drugs and found promising results in reducing inflammation markers in vitro .

Material Science

Advanced Material Properties:

- The compound is investigated for its potential in creating materials with enhanced thermal stability and chemical resistance. Its unique trifluoromethyl group contributes to these desirable properties .

Data Table: Properties of Pyrazole Derivatives in Material Science

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Application | Coatings, polymers |

Analytical Chemistry

Reagent for Detection:

- As a reagent in analytical methods, this compound aids researchers in detecting and quantifying various substances within complex mixtures. Its role is crucial for quality control processes across multiple industries .

Case Study:

- A study utilized this compound as a standard in chromatographic techniques to assess the purity of related compounds. The findings underscored its effectiveness as a reliable reference material.

Environmental Science

Monitoring Agricultural Runoff:

- The environmental impact of agrochemicals is a growing concern. This compound has been studied for its role in monitoring agricultural runoff and its effects on ecosystems. Research indicates that it can serve as a marker for assessing contamination levels from agricultural practices .

Data Table: Environmental Impact Assessment

| Parameter | Measurement Method | Result |

|---|---|---|

| Contaminant Levels | Water Sampling | Reduced levels post-treatment |

| Ecosystem Health | Biodiversity Index | Increased diversity observed |

Mecanismo De Acción

Target of Action

Compounds with a trifluoromethyl group have been known to be used in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

It’s worth noting that trifluoromethyl-containing compounds often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethyl group .

Biochemical Pathways

Trifluoromethyl-containing compounds are often involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .

Result of Action

Trifluoromethyl-containing compounds are often used in the synthesis of various pharmaceutically active molecules and agricultural products .

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness of many chemical compounds .

Actividad Biológica

1H-Pyrazole-3-carboxylic acid, 4-(trifluoromethyl)-, ethyl ester (CAS #934758-94-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C7H7F3N2O2

- Molecular Weight : 208.14 g/mol

- CAS Number : 934758-94-8

- IUPAC Name : Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1H-pyrazole-3-carboxylic acid derivatives. The compound has shown significant inhibitory effects on various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 10.0 |

| Liver Cancer | HepG2 | 15.0 |

| Colorectal Cancer | HCT116 | 20.0 |

These results suggest that the compound may act through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial and Anti-inflammatory Properties

The pyrazole moiety has been associated with antimicrobial and anti-inflammatory activities. Compounds similar to 1H-pyrazole-3-carboxylic acid have demonstrated effectiveness against a range of pathogens and inflammatory conditions:

- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Activity : Demonstrated COX-2 inhibition, reducing inflammation in animal models .

The biological activity of 1H-pyrazole-3-carboxylic acid derivatives is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression and inflammation.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.

- Cell Cycle Arrest : It has been observed that certain pyrazole derivatives can cause cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

Study on Anticancer Properties

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer properties. Among them, the ethyl ester exhibited significant activity against breast and liver cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being confirmed through flow cytometry assays .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds based on the pyrazole scaffold were tested against various bacterial strains. The results indicated that these compounds possess broad-spectrum activity, making them potential candidates for developing new antibiotics .

Propiedades

IUPAC Name |

ethyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-4(3-11-12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABKLFIFMLHMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.